molecular formula C14H16N4OS B2975653 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2189434-40-8

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2975653
CAS No.: 2189434-40-8
M. Wt: 288.37
InChI Key: XABRLDANLLPEMF-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its specific combination of a pyrimidine ring and a thiazole ring, which imparts unique chemical and biological properties. This combination allows for selective interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-8-13(20-9(2)18-8)14(19)15-6-11-5-12(10-3-4-10)17-7-16-11/h5,7,10H,3-4,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABRLDANLLPEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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